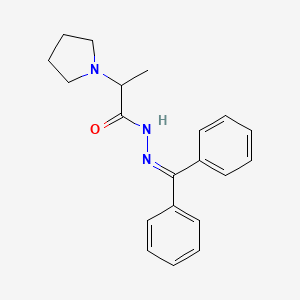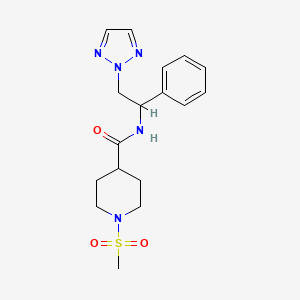
6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is a specialized organoboron compound characterized by the presence of bromine, fluorine, and a t-butyldimethylsilyloxy group on a phenylboronic acid backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid typically involves the following steps:
Bromination: Starting with 2-fluorophenylboronic acid, bromination is performed to introduce the bromine atom at the 6-position of the benzene ring.
Silylation: The resulting compound undergoes silylation to attach the t-butyldimethylsilyloxy group at the 3-position.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated systems to ensure consistency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity material.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is primarily used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an appropriate solvent (e.g., toluene or water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenylboronic acid derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, it can be used to modify biomolecules or to study enzyme-substrate interactions.
Medicine: Its derivatives may be explored for potential therapeutic applications, including drug discovery and development.
Industry: The compound finds applications in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mécanisme D'action
The mechanism by which 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid exerts its effects primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides to form biaryl compounds.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.
Enzyme-Substrate Interactions: In biological studies, it may interact with enzymes, affecting their activity and providing insights into enzyme mechanisms.
Comparaison Avec Des Composés Similaires
3-(tert-Butyldimethylsilyloxy)phenylboronic Acid: Lacks the bromine and fluorine substituents.
2-Fluorophenylboronic Acid: Lacks the bromine and silyloxy substituents.
6-Bromo-2-fluorophenylboronic Acid: Lacks the silyloxy substituent.
Uniqueness: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is unique due to the combination of bromine, fluorine, and silyloxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to its similar counterparts.
Propriétés
IUPAC Name |
[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKNLOVGTXSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BBrFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)

![1-Cyclopentene-1-carboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2977589.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2977590.png)
![N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2977593.png)


![1-(3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977597.png)
![7-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2977598.png)

![3-[(2-Cyanoethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2977602.png)

